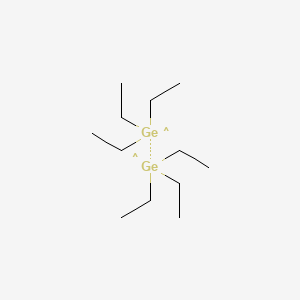

Hexaethyldigermane

Vue d'ensemble

Description

Hexaethyldigermane is an organogermanium compound with the linear formula (C2H5)3GeGe(C2H5)3 . It is a liquid substance with a molecular weight of 319.65 .

Molecular Structure Analysis

The molecular structure of Hexaethyldigermane consists of two germanium atoms bonded together, each surrounded by three ethyl groups . The structure can be represented by the SMILES string CCGe(CC)Ge(CC)CC .

Physical And Chemical Properties Analysis

Hexaethyldigermane is a liquid at room temperature with a density of 1.142 g/mL at 25 °C . It has a boiling point of 219 °C . The refractive index n20/D is 1.498 (lit.) .

Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

Hexaethyldigermane demonstrates significant reactivity in palladium-catalyzed reactions. In a study by Nakano et al. (1996), the reaction of hexaethyldigermane with allylic halides was investigated, showing that it could efficiently produce allylgermanes. This process predominantly follows an SN2-type mechanism and offers yields ranging from 42% to 95% (Nakano, Yamashita, Enokido, Ono, & Migita, 1996).

Reactivity with Various Compounds

Bochkarev et al. (1974) found that compounds like hexakis(pentafluorophenyl)digermane, which differ from hexaethyldigermane, react with substances like water, methanol, and other acids through cleavage of the germanium-germanium bond. This reactivity is unique and does not occur in non-polar solvents such as hexane (Bochkarev, Razvaev, Vyazankin, & Semenov, 1974).

Molecular Structure Analysis

The molecular structure of compounds like hexa-t-butyldigerman and hexa-t-butylcyclotrigerman, which are related to hexaethyldigermane, has been studied for their unique bond lengths. Weidenbruch et al. (1988) observed that these molecules exhibit the longest Ge-Ge and Ge-C bonds known at the time, contributing to their thermal and solvolytic stability (Weidenbruch, Grimm, Herrndorf, Schäfer, Peters, & Schnering, 1988).

Photochemical Reactions

Kobayashi and Kobayashi (1986) investigated the photochemical reactions of compounds such as aryltriethylgermanes and diethyldiphenylgermane, closely related to hexaethyldigermane. Their study showed these compounds could easily generate germyl radicals under specific conditions, leading to reactions with hydrocarbon radicals (Kobayashi & Kobayashi, 1986).

Catalytic Applications

Hexaethyldigermane has also been utilized in palladium-catalyzed germylation of aryl bromides and aryl triflates. Komami et al. (2018) demonstrated that using hexamethyldigermane in optimized conditionsallowed for the efficient production of various functionally significant aryltrimethylgermanes. This process is applicable even in drug-like molecules, highlighting its versatility in catalytic applications (Komami, Matsuoka, Yoshino, & Matsunaga, 2018).

Reactivity and Bond Cleavage

Bochkarev et al. (1975) observed that hexakis(pentafluorophenyl)digermane, a compound related to hexaethyldigermane, shows high reactivity and easy cleavage of the Ge-Ge bond by various substances, including water and methanol. This reactivity is notably absent in nonpolar solvents, signifying the compound's unique chemical behavior (Bochkarev, Razuvaev, & Vyazankin, 1975).

Semiconductor Properties

Fa and Zeng (2014) explored the electronic properties of polygermanes, using phenylisopropyl hexagermane as a model. Their study revealed that polygermanes are quasi-one-dimensional semiconductors with a direct bandgap, where the bandgap can be modified through tensile or compressive strain and side-chain substitution. This finding opens possibilities for bandgap engineering in germanium compounds (Fa & Zeng, 2014).

Safety And Hazards

Hexaethyldigermane is classified as a combustible liquid (H227) according to the GHS classification . It may cause irritation to the respiratory tract, skin, and eyes, and may be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and keeping away from heat, open flames, and sparks .

Propriétés

InChI |

InChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUCAAMZMJICIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)CC.CC[Ge](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Ge2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912791 | |

| Record name | Hexaethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaethyldigermane | |

CAS RN |

993-62-4 | |

| Record name | Digermane, hexaethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethyldigermanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

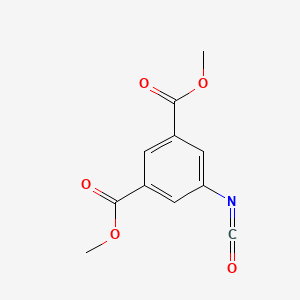

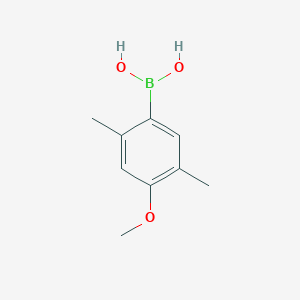

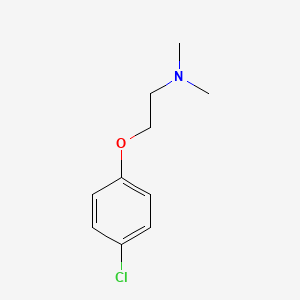

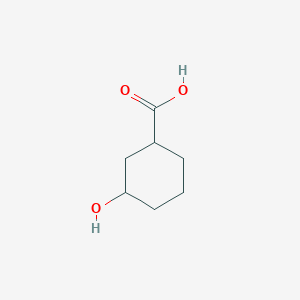

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

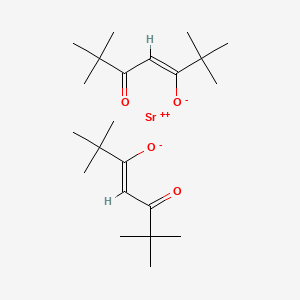

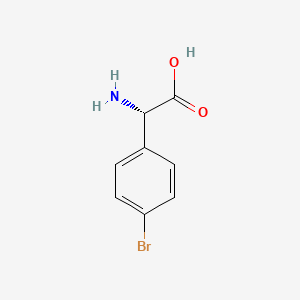

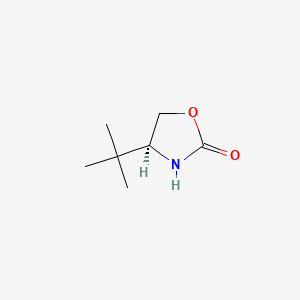

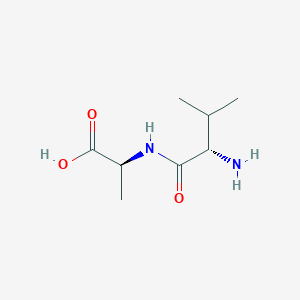

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)